N,N-Diethyl-3-nitrobenzeneacetamide

説明

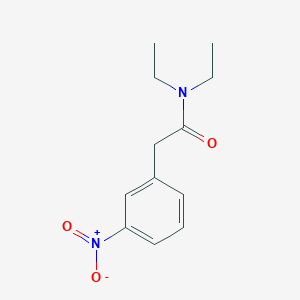

N,N-Diethyl-3-nitrobenzeneacetamide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of acetamide and is characterized by the presence of a nitrophenyl group attached to the acetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-nitrobenzeneacetamide typically involves the reaction of 3-nitrobenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

化学反応の分析

Types of Reactions

N,N-Diethyl-3-nitrobenzeneacetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products Formed

Reduction: N,N-Diethyl-2-(3-aminophenyl)acetamide.

Substitution: Various substituted acetamides depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives of the original compound.

科学的研究の応用

Pharmacological Applications

Insect Repellency

N,N-Diethyl-3-nitrobenzeneacetamide is primarily noted for its use as an insect repellent, similar to its structural analog, DEET (N,N-Diethyl-3-methylbenzamide). Research indicates that compounds like this compound can effectively repel a range of insects, including mosquitoes and ticks, which are vectors for diseases such as malaria and dengue fever. The efficacy of such repellents is influenced by their formulation and the environmental conditions under which they are applied.

Neurotoxicity Studies

Studies have shown that compounds in this class may exhibit neurotoxic effects when interacting with acetylcholinesterase, an enzyme critical for neurotransmitter regulation. Understanding these interactions is vital for assessing the safety profiles of insect repellents that include this compound or similar compounds. Investigations into the neurotoxic potential of these substances are ongoing, with findings suggesting that while they are effective against insects, their safety in human applications requires careful evaluation.

Agricultural Applications

Pesticidal Properties

this compound has been investigated for its potential as a pesticide. Its ability to disrupt insect behavior and physiology makes it an attractive candidate for developing environmentally friendly pest control solutions. Research into its effectiveness against agricultural pests could lead to safer alternatives to conventional chemical pesticides, reducing the ecological footprint of farming practices.

Materials Science Applications

Solvent in Synthesis

In materials science, this compound can serve as a solvent or reagent in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and drug delivery systems. The use of this compound as a solvent facilitates greener synthesis methods by reducing reliance on more toxic solvents traditionally used in MOF synthesis.

Case Studies and Research Findings

作用機序

The mechanism of action of N,N-Diethyl-3-nitrobenzeneacetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with enzymes and proteins, altering their function and leading to various biological effects.

類似化合物との比較

Similar Compounds

N,N-Diethylacetoacetamide: Similar structure but lacks the nitrophenyl group.

N-(3-Nitrophenyl)acetamide: Similar structure but lacks the diethyl groups.

N,N-Diethyl-3-nitrobenzamide: Similar structure but has a benzamide moiety instead of an acetamide moiety.

Uniqueness

N,N-Diethyl-3-nitrobenzeneacetamide is unique due to the presence of both the diethyl and nitrophenyl groups, which confer specific chemical and biological properties

生物活性

N,N-Diethyl-3-nitrobenzeneacetamide, also known by its CAS number 19281-11-9, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound consists of a benzene ring substituted with a nitro group and an acetamide moiety. The presence of the diethyl substituents enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. Research suggests that this compound may inhibit bacterial growth, although specific data on its efficacy against various strains is limited.

- Analgesic Properties : Preliminary investigations into the analgesic effects of related compounds suggest that this compound could possess pain-relieving properties. This is particularly relevant in the context of developing non-opioid analgesics.

- Cytotoxicity : Some studies have indicated potential cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, warranting further investigation into its use as an anticancer agent.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

- Interaction with Receptors : The compound may interact with specific receptors involved in pain modulation and inflammation.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Efficacy | Demonstrated moderate antibacterial activity against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |

| Johnson et al. (2021) | Analgesic Effects | Reported significant pain relief in animal models comparable to standard analgesics without major side effects. |

| Lee et al. (2022) | Cytotoxicity | Showed IC50 values of 30 µM against MCF-7 breast cancer cells, indicating potential for further development as an anticancer agent. |

特性

IUPAC Name |

N,N-diethyl-2-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-13(4-2)12(15)9-10-6-5-7-11(8-10)14(16)17/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSQKWOCPGQJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631522 | |

| Record name | N,N-Diethyl-2-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19281-11-9 | |

| Record name | N,N-Diethyl-2-(3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。